molecular formula C19H16O3 B1368653 5-Oxo-5-(9-phenanthryl)valeric acid CAS No. 898766-03-5

5-Oxo-5-(9-phenanthryl)valeric acid

Cat. No.: B1368653
CAS No.: 898766-03-5
M. Wt: 292.3 g/mol
InChI Key: WGZXXRCUASGYGP-UHFFFAOYSA-N
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Description

5-Oxo-5-(9-phenanthryl)valeric acid: is an organic compound characterized by the presence of a phenanthrene moiety attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-(9-phenanthryl)valeric acid typically involves the following steps:

    Starting Materials: The synthesis begins with phenanthrene and valeric acid derivatives.

    Reaction Conditions: The phenanthrene derivative is subjected to Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Intermediate Formation: This reaction yields an intermediate which is then subjected to oxidation to introduce the keto group at the 5-position.

    Final Product:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation and subsequent oxidation.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Oxo-5-(9-phenanthryl)valeric acid can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The phenanthrene moiety can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nitrated phenanthrene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Drug Development: Potential precursor for the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(9-phenanthryl)valeric acid involves its interaction with molecular targets such as enzymes or receptors. The phenanthrene moiety allows for π-π interactions with aromatic amino acids in proteins, while the valeric acid backbone can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 5-Oxo-5-phenylvaleric acid
  • 5-Oxo-5-(1-naphthyl)valeric acid
  • 5-Oxo-5-(2-anthryl)valeric acid

Comparison:

  • Structural Differences: The primary difference lies in the aromatic moiety attached to the valeric acid backbone.
  • Unique Features: 5-Oxo-5-(9-phenanthryl)valeric acid is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties.
  • Applications: While similar compounds may share some applications, the specific interactions and properties of this compound make it particularly useful in certain catalytic and material science applications.

Properties

IUPAC Name

5-oxo-5-phenanthren-9-ylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c20-18(10-5-11-19(21)22)17-12-13-6-1-2-7-14(13)15-8-3-4-9-16(15)17/h1-4,6-9,12H,5,10-11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZXXRCUASGYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645321
Record name 5-Oxo-5-(phenanthren-9-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-03-5
Record name δ-Oxo-9-phenanthrenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(phenanthren-9-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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